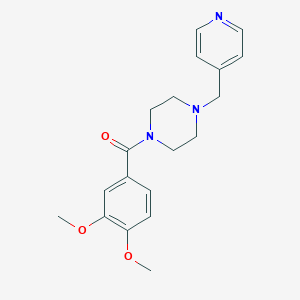
3-Methylphenyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylphenyl 3-phenylacrylate is a chemical compound that belongs to the family of phenylacrylates. It is a colorless liquid that is insoluble in water but soluble in organic solvents. The compound has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-Methylphenyl 3-phenylacrylate is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which can alter the function of proteins and other biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methylphenyl 3-phenylacrylate are not well studied. However, it has been shown to have cytotoxic effects on various cancer cell lines. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the regulation of neurotransmitters.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Methylphenyl 3-phenylacrylate in lab experiments include its unique chemical properties and potential applications in various fields. However, the compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are many future directions for the use of 3-Methylphenyl 3-phenylacrylate in scientific research. One potential direction is the development of new synthetic methods for the compound and its derivatives. Another potential direction is the use of the compound as a fluorescent probe in biological imaging. Additionally, the compound could be used as a ligand in metal complexation and catalysis. Further studies are needed to fully understand the potential applications of 3-Methylphenyl 3-phenylacrylate in various fields.
Synthesis Methods
The synthesis of 3-Methylphenyl 3-phenylacrylate can be achieved through a variety of methods, including the Claisen-Schmidt condensation reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. The Claisen-Schmidt condensation reaction involves the reaction of 3-methylbenzaldehyde and phenylacetic acid in the presence of a base catalyst. The Wittig reaction involves the reaction of 3-methylbenzaldehyde and phenylacetonitrile with a ylide reagent. The Horner-Wadsworth-Emmons reaction involves the reaction of 3-methylbenzaldehyde and phenylacetic acid with a phosphonate reagent.
Scientific Research Applications
3-Methylphenyl 3-phenylacrylate has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It has also been used as a fluorescent probe in biological imaging and as a ligand in metal complexation.
properties
Product Name |
3-Methylphenyl 3-phenylacrylate |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(3-methylphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-13-6-5-9-15(12-13)18-16(17)11-10-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
InChI Key |
UOKXRJSJEVRPEX-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC1=CC(=CC=C1)OC(=O)C=CC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)
![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)


![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249094.png)
![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)


![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)
![(4-Methoxy-phenyl)-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249102.png)

![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)
